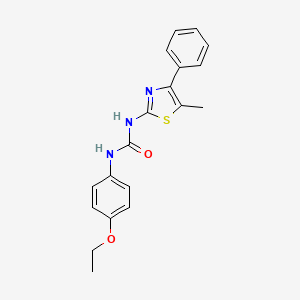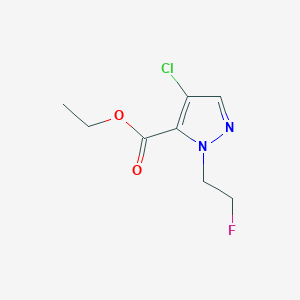![molecular formula C20H17N5O B2746584 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea CAS No. 862811-91-4](/img/structure/B2746584.png)
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry and drug development . The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications .
作用机制
Target of Action
The primary target of this compound is the KRAS G12C . KRAS is a gene that acts as an on/off switch in cell signaling and is often mutated in various types of cancer . The G12C mutation specifically has been associated with several types of cancer, including lung and colorectal cancers .
Mode of Action
The compound interacts with its target through a process known as covalent bonding . This involves the compound forming a strong, irreversible bond with the KRAS G12C protein, thereby inhibiting its function . This inhibition can lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with the KRAS G12C protein affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is involved in cell division and survival, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
The metabolism and excretion of these compounds can vary, but they are generally metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is a decrease in the proliferation of cancer cells . By inhibiting the function of the KRAS G12C protein, the compound disrupts critical cell signaling pathways, leading to the death of cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or salts, can also impact the compound’s efficacy .
生化分析
Biochemical Properties
It is known that imidazo[1,2-a]pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can be influenced by the specific functional groups present in the compound .
Cellular Effects
Preliminary studies suggest that some imidazo[1,2-a]pyrimidines have shown anticancer activity against different human cancer cell lines
Molecular Mechanism
It is known that imidazo[1,2-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
The synthesis of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core . This intermediate can then be further functionalized through reactions such as nitration, reduction, and coupling with phenyl isocyanate to yield the final product . Industrial production methods often involve multicomponent reactions and tandem reactions to streamline the synthesis and improve yields .
化学反应分析
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activity .
科学研究应用
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea has a wide range of scientific research applications:
相似化合物的比较
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activity.
Imidazo[1,2-a]pyrazines: These compounds also have a fused bicyclic structure but with different nitrogen positioning, leading to variations in their chemical reactivity and applications.
Imidazo[1,5-a]pyrimidines: These compounds have a different fusion pattern, which can affect their biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development .
属性
IUPAC Name |
1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-8-9-15(18-13-25-11-5-10-21-19(25)23-18)12-17(14)24-20(26)22-16-6-3-2-4-7-16/h2-13H,1H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVDSIMRBKLUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea](/img/structure/B2746503.png)







![methyl 5,5,7,7-tetramethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2746517.png)


![Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2746520.png)


